

Spectroscopic Profile of 2-Nitrophenyl Isocyanate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Nitrophenyl isocyanate*

Cat. No.: B147338

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2-nitrophenyl isocyanate**, a key reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document compiles available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid in the characterization of this compound.

Molecular and Physical Properties

2-Nitrophenyl isocyanate is an organic compound with the linear formula $O_2NC_6H_4NCO$. It presents as a solid with a melting point of 40-41 °C and a boiling point of 135-137 °C at 17 mmHg.

Property	Value	Source
Molecular Formula	$C_7H_4N_2O_3$	[1] [2] [3] [4]
Molecular Weight	164.12 g/mol	[1]
CAS Number	3320-86-3	[1] [2] [3] [4]
Appearance	Solid	
Melting Point	40-41 °C	
Boiling Point	135-137 °C / 17 mmHg	

Spectroscopic Data

The following sections provide a summary of the available spectroscopic data for **2-nitrophenyl isocyanate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **2-nitrophenyl isocyanate** is not readily available in public databases. The following tables present predicted ¹H and ¹³C NMR spectral data based on the analysis of structurally similar compounds and established chemical shift ranges for the functional groups present.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.20 - 7.80	m	2H	Ar-H
~ 7.70 - 7.30	m	2H	Ar-H

Note: The aromatic protons (Ar-H) are expected to appear as complex multiplets due to spin-spin coupling.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 150 - 145	C-NO ₂
~ 135 - 120	Ar-C
~ 130	C-NCO
~ 125	N=C=O

Note: Chemical shifts for aromatic carbons (Ar-C) can vary depending on the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of **2-nitrophenyl isocyanate** is characterized by strong absorptions corresponding to the isocyanate and nitro functional groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2270 - 2250	Strong	Asymmetric N=C=O stretch
~ 1520	Strong	Asymmetric NO ₂ stretch
~ 1350	Strong	Symmetric NO ₂ stretch
~ 1600, 1475	Medium-Strong	Aromatic C=C bending
~ 3100 - 3000	Medium	Aromatic C-H stretch

Data sourced from NIST and PubChem databases.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry data obtained through electron ionization (EI) reveals the molecular weight and characteristic fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Ion
164	[M] ⁺ (Molecular Ion)
136	[M - CO] ⁺
120	[M - NO ₂] ⁺
92	[C ₆ H ₄ O] ⁺
76	[C ₆ H ₄] ⁺

Data sourced from the NIST Mass Spectrometry Data Center.[\[3\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are applicable for the analysis of solid organic compounds like **2-nitrophenyl isocyanate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2-nitrophenyl isocyanate** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.[5] Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.[6]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.[6]
 - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity and resolution.[6]
 - Set appropriate acquisition parameters, including the pulse sequence, number of scans, and relaxation delay.[6]
 - Acquire the Free Induction Decay (FID) and process it to obtain the frequency-domain spectrum.[6]
- Data Analysis: Report chemical shifts (δ) in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[5] Report coupling constants (J) in Hertz (Hz).[5]

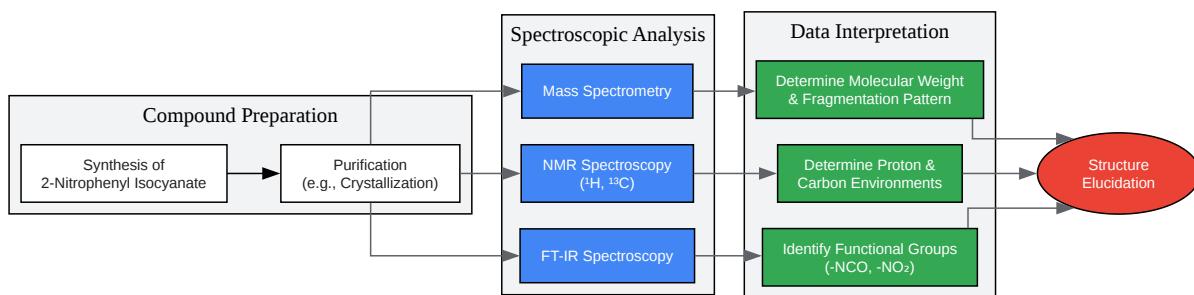
Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (ATR Method):

- Sample Preparation: Place a small amount of the solid **2-nitrophenyl isocyanate** sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[5]
- Data Acquisition:
 - Obtain a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum, typically over a range of 4000-400 cm^{-1} .[5]
 - The final spectrum should be background-corrected.
- Data Analysis: Correlate the presence of characteristic absorption bands with specific functional groups.[5]

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern.

Methodology (GC-MS with Electron Ionization):

- Sample Preparation: Dissolve approximately 1 mg of **2-nitrophenyl isocyanate** in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[7]
- Sample Introduction: Inject the sample solution into a Gas Chromatography (GC) system coupled to a Mass Spectrometer.[5][6] The GC will separate the compound from any impurities before it enters the MS.
- Data Acquisition:
 - Tune and calibrate the mass spectrometer using a known standard.[6]
 - Select Electron Ionization (EI) as the ionization method.[5][6]
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.[6]
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.[5]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitrophenyl isocyanate | C₇H₄N₂O₃ | CID 76834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitrophenyl isocyanate [webbook.nist.gov]
- 3. 2-Nitrophenyl isocyanate [webbook.nist.gov]
- 4. 2-Nitrophenyl isocyanate [webbook.nist.gov]

- 5. [5. benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 6. [6. benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 7. [7. benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitrophenyl Isocyanate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147338#spectroscopic-data-nmr-ir-ms-of-2-nitrophenyl-isocyanate\]](https://www.benchchem.com/product/b147338#spectroscopic-data-nmr-ir-ms-of-2-nitrophenyl-isocyanate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com